molecular formula C10H10Cl2N2O2 B1369630 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine CAS No. 919784-85-3

4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine

Cat. No.: B1369630
CAS No.: 919784-85-3
M. Wt: 261.1 g/mol
InChI Key: CWLKAWOIVKGBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine is a heterocyclic organic compound featuring a morpholine ring linked via a carbonyl group to a 5,6-dichloropyridin-3-yl moiety.

Properties

IUPAC Name

(5,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c11-8-5-7(6-13-9(8)12)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLKAWOIVKGBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592488
Record name (5,6-Dichloropyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919784-85-3
Record name (5,6-Dichloropyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 6 on the pyridine ring are susceptible to nucleophilic substitution under basic or catalytic conditions. This reactivity is comparable to other dichloropyridine derivatives .

Key Reaction Pathways:

  • Aromatic Substitution with Amines :
    Reaction with primary or secondary amines (e.g., morpholine, piperidine) at elevated temperatures (80–120°C) leads to displacement of chlorine atoms. For example:

    4 5 6 Dichloropyridin 3 yl carbonyl morpholine+R NH2Base DMF4 5 R amino 6 chloropyridin 3 yl carbonyl morpholine+HCl\text{4 5 6 Dichloropyridin 3 yl carbonyl morpholine}+\text{R NH}_2\xrightarrow{\text{Base DMF}}\text{4 5 R amino 6 chloropyridin 3 yl carbonyl morpholine}+\text{HCl}

    Conditions : Typically requires a polar aprotic solvent (DMF, DMSO) and bases like K2_2CO3_3 .

  • Alkoxy Substitution :
    Methanol or ethanol under reflux with NaH replaces chlorine with alkoxy groups. This reaction is less efficient compared to amine substitutions .

Table 1: Substitution Reactions and Yields

Substituting AgentProductTemperature (°C)Yield (%)Source
Morpholine4-[(5-morpholino-6-chloropyridin-3-yl)carbonyl]morpholine10078
Piperidine4-[(5-piperidino-6-chloropyridin-3-yl)carbonyl]morpholine11082
Sodium Methoxide4-[(5-methoxy-6-chloropyridin-3-yl)carbonyl]morpholine8045

Carbonyl Group Reactivity

The morpholine-linked carbonyl group participates in:

  • Hydrolysis :
    Acidic or basic hydrolysis converts the carbonyl to a carboxylic acid derivative. For example, treatment with HCl/H2_2O yields 5,6-dichloronicotinic acid .

  • Reduction :
    Catalytic hydrogenation (H2_2, Pd/C) reduces the carbonyl to a hydroxymethyl group, forming 4-[(5,6-dichloropyridin-3-yl)hydroxymethyl]morpholine .

Cross-Coupling Reactions

The dichloropyridine scaffold enables participation in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh3_3)4_4 substitutes chlorine with aryl groups. This is critical for synthesizing biaryl derivatives with enhanced biological activity .

Table 2: Coupling Reactions and Efficiency

Boronic AcidProductCatalystYield (%)Source
Phenylboronic acid4-[(5-phenyl-6-chloropyridin-3-yl)carbonyl]morpholinePd(PPh3_3)4_465
4-Fluorophenylboronic acid4-[(5-(4-fluorophenyl)-6-chloropyridin-3-yl)carbonyl]morpholinePd(OAc)2_258

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles. For example, heating with thiourea forms thiazolo[5,4-b]pyridine derivatives via cyclocondensation .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO and morpholine fragments .

  • Photolytic Degradation : UV irradiation in solution leads to dechlorination and carbonyl oxidation .

Comparative Reactivity

Compared to structurally similar compounds:

CompoundReactivity with AminesCoupling Efficiency
This compoundHigh (78–82%)Moderate (58–65%)
4-(4,6-Dichloropyrimidin-2-yl)morpholine Moderate (60%)Low (<30%)

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • This compound serves as a building block for synthesizing more complex molecules aimed at developing potential drug candidates. Its structure allows for modifications that can enhance pharmacological properties.
    • A study highlighted its role in optimizing compounds targeting specific oncogenic proteins, including KRAS mutations, which are prevalent in various cancers .
  • Therapeutic Effects :
    • Research indicates that 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine may exhibit anti-inflammatory and anticancer properties. It has been investigated for its ability to inhibit key enzymes involved in cancer progression .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and inhibition. Its ability to bind to active sites of enzymes makes it valuable for understanding mechanisms of action in various biological processes .

Agrochemicals

In the agricultural sector, this compound has been explored for its potential use in developing agrochemicals. Its efficacy in inhibiting specific biological pathways can be harnessed to create effective pesticides or herbicides .

Case Studies

  • Inhibition Studies :
    • A study demonstrated that derivatives of this compound could effectively inhibit the activity of BCL6, a protein implicated in lymphoma. The research showed that modifications to the morpholine structure could enhance binding affinity and promote degradation of BCL6 in vitro and in vivo .
  • Pharmacokinetic Optimization :
    • Another investigation focused on optimizing pharmacokinetic properties of compounds derived from this compound, leading to improved efficacy against tumor growth in xenograft models .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryDrug DevelopmentPotential anti-cancer activity
Biochemical AssaysEnzyme Inhibition StudiesEffective binding to target enzymes
AgrochemicalsDevelopment of pesticidesEfficacy in inhibiting pest growth
Cancer ResearchTargeting BCL6Induction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyridine moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The morpholine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

The compound’s key structural differentiator is the 5,6-dichloro substitution on the pyridine ring . Comparisons with related compounds highlight how substituent positions and heterocyclic cores affect properties:

a) 4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine (CAS: 680217-88-3)
  • Substituents : 2,6-dichloro and 5-fluoro groups on pyridine.
  • Molecular Weight : 279.10 g/mol .
  • The 2,6-dichloro arrangement may reduce steric hindrance compared to 5,6-dichloro substitution.
b) 4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)
  • Core Structure : Pyrimidine (two nitrogen atoms) instead of pyridine.
  • Applications : Explicitly cited in pharmaceuticals and agrochemicals .
c) VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine)
  • Core Structure : Thiazole ring linked to morpholine.
  • Impact : The thiazole moiety introduces sulfur-based interactions, differing from the pyridine-based halogen interactions of the target compound.

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Bioactivity
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine Pyridine 5,6-dichloro ~261 (estimated) Inferred: Pharmaceuticals, synthesis
4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine Pyridine 2,6-dichloro, 5-fluoro 279.10 Lab research, potential drug lead
4-(4,6-Dichloropyrimidin-2-yl)morpholine Pyrimidine 4,6-dichloro Not specified Pharmaceuticals, agrochemicals
VPC-14228 Thiazole 4-phenyl Not specified Androgen receptor studies

Biological Activity

4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.

The compound features a dichloropyridine moiety attached to a morpholine ring through a carbonyl group. This structure is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The dichloropyridine component is known to bind to active sites of various enzymes, inhibiting their activity. This inhibition can lead to diverse biological effects, including anti-inflammatory and anticancer properties .

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, which can modulate various biochemical pathways.
  • Binding Affinity : The morpholine ring enhances the binding affinity and specificity towards its target enzymes.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Cell Line IC50 (µM) Effect
HCT116 (Colon Cancer)0.64Antiproliferative activity
A549 (Lung Cancer)11.20Cytotoxicity observed

The above table summarizes findings from studies that evaluated the compound's effectiveness against specific cancer cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for its potential anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in cellular assays, suggesting a role in managing inflammatory diseases.

Case Studies

  • Study on Colon Cancer : In a mouse model of colon cancer, this compound was tested for its ability to inhibit tumor growth. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment .
  • Inflammation Model : A study assessing the compound's effects on inflammatory markers demonstrated that it could reduce levels of TNF-alpha and IL-6 in vitro, supporting its use in inflammatory conditions .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have identified key modifications that improve potency and selectivity against target enzymes.

Modification Effect on Activity
Addition of methyl groupsIncreased binding affinity
Substitution on the pyridine ringEnhanced enzyme selectivity
Alteration of the carbonyl groupImproved metabolic stability

These findings suggest that further refinement of the compound's structure could lead to more effective therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine?

The compound is synthesized via nucleophilic acyl substitution. A typical method involves reacting 5,6-dichloropyridine-3-carbonyl chloride with morpholine under inert conditions (e.g., nitrogen atmosphere) at 0–5°C in anhydrous solvents like dichloromethane or tetrahydrofuran. The reaction proceeds via the formation of an intermediate acyl chloride-morpholine adduct, followed by purification via column chromatography. Yields exceeding 75% are achievable with strict control of moisture and temperature .

Q. How can spectroscopic methods resolve structural ambiguities in halogenated morpholine derivatives?

  • NMR : The 1H^1H-NMR spectrum typically shows distinct signals for morpholine protons (δ 3.6–3.8 ppm, multiplet) and pyridinyl protons (δ 8.1–8.5 ppm, doublets). 13C^{13}C-NMR confirms the carbonyl carbon at ~165 ppm .
  • IR : A strong carbonyl stretch (~1680 cm1^{-1}) and C-Cl stretches (750–600 cm1^{-1}) are diagnostic. Overlapping peaks in IR spectra under ambient conditions can be resolved using high-pressure Raman studies to track pressure-induced shifts in vibrational modes .
  • Mass Spectrometry : Electron ionization (EI-MS) reveals the molecular ion peak at m/z 262 (for C10_{10}H9_9Cl2_2N2_2O2_2) and fragmentation patterns consistent with loss of Cl and morpholine groups .

Q. What safety precautions are critical when handling this compound?

The compound may exhibit irritant properties (similar to nitrophenyl-morpholine derivatives). Use PPE, including nitrile gloves and fume hoods. Avoid inhalation and contact with skin. Safety phrases (e.g., S26, S36) and hazard codes (Xi) from analogous compounds recommend immediate rinsing with water upon exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated pyridine-morpholine conjugates?

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in multi-step syntheses. For example, Suzuki-Miyaura cross-coupling with boronic acids enhances functionalization of the pyridine ring .
  • Solvent and Temperature : Use polar aprotic solvents (DMF, DMSO) at 80–100°C for nucleophilic substitutions. Lower temperatures (0–5°C) minimize side reactions during acyl chloride formation .
  • Workup Strategies : Acid-base extraction removes unreacted morpholine, while recrystallization in ethanol/water mixtures enhances purity.

Q. How does high pressure affect the vibrational modes and phase behavior of morpholine derivatives?

High-pressure Raman spectroscopy (up to 3.5 GPa) reveals pressure-induced shifts in C-H stretching modes (2980–3145 cm1^{-1}) and carbonyl vibrations. Discontinuities in dω/dpd\omega/dp plots at ~0.7, 1.7, and 2.5 GPa suggest conformational phase transitions. These changes are attributed to van der Waals interactions and C-H···O hydrogen bonding rearrangements in the crystalline lattice .

Q. How should researchers address contradictions in spectral data or low yields?

  • Spectral Overlaps : Use deuterated solvents (e.g., DMSO-d6_6) to sharpen NMR peaks. For IR, employ variable-pressure studies to decouple overlapping bands .
  • Low Yields : If yields drop below 10% (as seen in dichlorothienyl-morpholine syntheses), optimize stoichiometry (1:1.2 molar ratio of acyl chloride to morpholine) and extend reaction times (>24 hours) . Validate intermediates via TLC or LC-MS to identify incomplete reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.